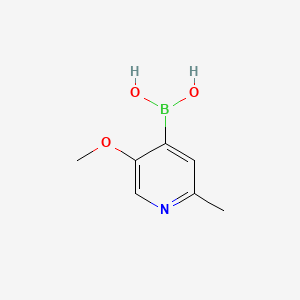
甲泼尼龙丙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylprednisolone 21-Propionate is a synthetic glucocorticoid, primarily known for its anti-inflammatory and immunosuppressive properties. It is a derivative of methylprednisolone, which itself is a synthetic pregnane steroid. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
科学研究应用
Methylprednisolone 21-Propionate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes, particularly in the context of inflammation and immune response.
Medicine: It is used in the development of new therapeutic agents for the treatment of inflammatory and autoimmune diseases.
Industry: The compound is used in the formulation of topical creams and ointments for the treatment of skin conditions.
作用机制
Target of Action
Methylprednisolone 21-Propionate, a synthetic glucocorticoid, primarily targets the glucocorticoid receptors within cells . These receptors are intracellular proteins that are present in almost all tissues and organs. They play a crucial role in regulating a wide array of physiological functions such as immune response, metabolism, inflammation, and stress response .
Mode of Action
Methylprednisolone 21-Propionate exerts its effects by binding to the glucocorticoid receptors. This binding forms a drug-receptor complex that translocates into the nucleus and binds to specific DNA sequences, thereby regulating gene expression . The drug-receptor complex can either enhance or suppress the transcription of various genes, leading to changes in the synthesis of proteins, including enzymes . This interaction results in a wide range of physiological effects, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis .
Biochemical Pathways
The action of Methylprednisolone 21-Propionate affects several biochemical pathways. It influences the metabolism of carbohydrates, proteins, and lipids, and it also plays a role in maintaining fluid and electrolyte balance . In the context of inflammation, it suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability . Furthermore, it has been found to modulate metabolic activity associated with tryptophan and inflammatory lipids .
Pharmacokinetics
Methylprednisolone 21-Propionate is well absorbed when administered orally . It has a medium half-life of approximately 36 hours . The drug is primarily metabolized in the liver, but also in the kidneys and other tissues, mainly by the CYP3A4 enzyme . The metabolites are then excreted in the urine .
Result of Action
The molecular and cellular effects of Methylprednisolone 21-Propionate’s action are diverse due to its wide range of physiological effects. It decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also modulates metabolic activity associated with tryptophan and inflammatory lipids . Furthermore, it has been found to reduce the number of metabolites in the plasma of patients during follow-up .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methylprednisolone 21-Propionate. For instance, the presence of infections can affect the drug’s efficacy and may increase the risk of adverse effects . Additionally, the drug’s action can be influenced by the patient’s physiological state, such as the presence of certain diseases or conditions . It’s also important to note that the drug’s efficacy can vary among individuals due to genetic differences in the expression and function of the glucocorticoid receptor and the enzymes involved in the drug’s metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylprednisolone 21-Propionate involves the esterification of methylprednisolone with propionic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of Methylprednisolone 21-Propionate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Methylprednisolone 21-Propionate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: The carbonyl groups in the compound can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of Methylprednisolone 21-Propionate. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications.
相似化合物的比较
Similar Compounds
Methylprednisolone: The parent compound, known for its anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar pharmacological effects.
Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory and immunosuppressive properties.
Uniqueness
Methylprednisolone 21-Propionate is unique due to its esterified form, which enhances its lipophilicity and allows for better skin penetration when used in topical formulations. This property makes it particularly effective in the treatment of dermatological conditions compared to its non-esterified counterparts.
属性
CAS 编号 |
138804-88-3 |
|---|---|
分子式 |
C25H34O6 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C25H34O6/c1-5-21(29)31-13-20(28)25(30)9-7-17-16-10-14(2)18-11-15(26)6-8-23(18,3)22(16)19(27)12-24(17,25)4/h6,8,11,14,16-17,19,22,27,30H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25-/m0/s1 |
InChI 键 |
KNKJEUNXMFFFDU-LZHIOSKDSA-N |
SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |
手性 SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)O |
规范 SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |
同义词 |
(6α,11β)-11,17-Dihydroxy-6-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)
![[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B590823.png)

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/new.no-structure.jpg)





